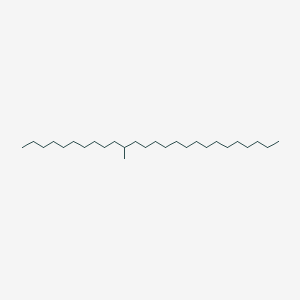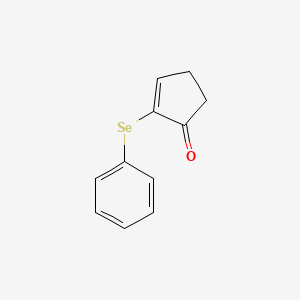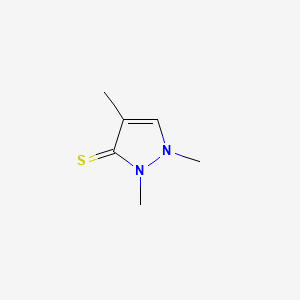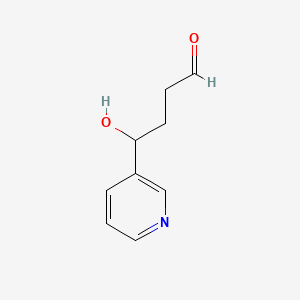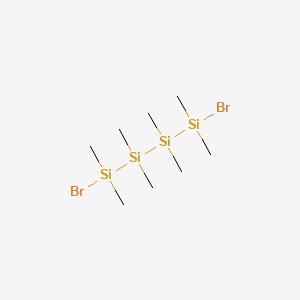
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is a silicon-based compound with the molecular formula C8H24Br2Si4. This compound is characterized by the presence of bromine atoms attached to a tetrasilane backbone, which is fully substituted with methyl groups. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octamethyltetrasilane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the silicon backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3,4,4-octamethyltetrasilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrasilanes depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2,3,3,4,4-octamethyltetrasilane.
Applications De Recherche Scientifique
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing for the introduction of various functional groups onto the silicon backbone. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,3-butanedione
- 1,4-Dibromobutane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is unique due to its fully substituted tetrasilane backbone, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of high reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65160-57-8 |
|---|---|
Formule moléculaire |
C8H24Br2Si4 |
Poids moléculaire |
392.42 g/mol |
Nom IUPAC |
bromo-[[[bromo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24Br2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
Clé InChI |
QMXGUOWFHZNVMA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([Si](C)(C)[Si](C)(C)Br)[Si](C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


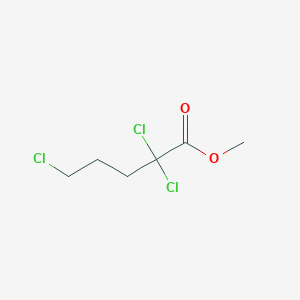
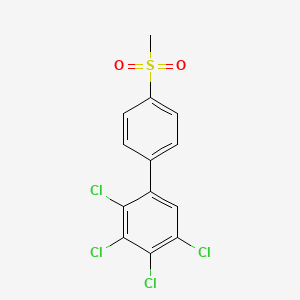

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

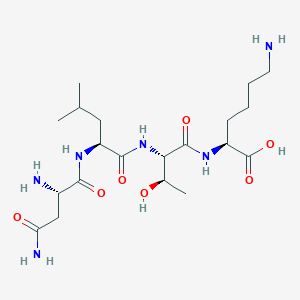
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
